VUF5834

CXCR3 antagonist radioligand binding Ki

VUF5834 is the definitive 3H-quinazolin-4-one tool compound for CXCR3 pharmacology, featuring full inverse agonist activity at the constitutively active N3.35A mutant and submicromolar affinity (Ki=158 nM). It enables precise assay validation, basal receptor tone studies, and species-selective research with 4-fold lower rodent affinity. Essential for SAR exploration of the parent chemotype leading to AMG 487.

Molecular Formula C31H41N5O2
Molecular Weight 515.7 g/mol
Cat. No. B1684070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVUF5834
SynonymsVUF5834;  VUF-5834;  VUF 5834; 
Molecular FormulaC31H41N5O2
Molecular Weight515.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)N(CCN(C)C)C(C)C1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C#N
InChIInChI=1S/C31H41N5O2/c1-5-6-7-8-9-10-11-16-29(37)35(22-21-34(3)4)24(2)30-33-28-15-13-12-14-27(28)31(38)36(30)26-19-17-25(23-32)18-20-26/h12-15,17-20,24H,5-11,16,21-22H2,1-4H3
InChIKeyKTSFPXCHLDGJCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VUF 5834 (N-(1-(3-(4-Cyanophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-N-(2-(dimethylamino)ethyl)decanamide) Baseline Characterization and Chemical Identity


N-(1-(3-(4-Cyanophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-N-(2-(dimethylamino)ethyl)decanamide, commonly designated as VUF 5834 (CAS 860002-95-5), is a 3H-quinazolin-4-one derivative that acts as a non-peptidergic antagonist and full inverse agonist at the CXC chemokine receptor 3 (CXCR3). The compound exhibits submicromolar affinity for human CXCR3 [1] and has been established as a lead structure for the development of more potent clinical candidates, including AMG 487 and NBI-74330 [2]. It serves as a critical tool compound for investigating CXCR3-mediated inflammatory processes and receptor pharmacology.

Critical Differentiation: Why VUF 5834 Cannot Be Interchanged with Other CXCR3 Antagonists


Despite belonging to the broader class of CXCR3 antagonists, VUF 5834 exhibits a unique pharmacological profile that precludes simple substitution with other in-class compounds. Key discriminators include its distinct binding affinity (Ki = 158 nM) relative to AMG 487 (Ki = 20 nM) and TAK-779 (Ki = 1.3 µM) [1], its full inverse agonist efficacy compared to the partial inverse agonism of TAK-779 [1], and a pronounced species selectivity with approximately 4-fold lower affinity for rodent CXCR3 versus primate CXCR3 [1]. These quantitative differences directly impact experimental outcomes in receptor binding, functional assays, and translational animal models, mandating careful compound selection based on the specific research question.

Quantitative Differentiation of VUF 5834: Head-to-Head Binding, Functional, and Pharmacological Evidence


Binding Affinity for Human CXCR3: VUF 5834 vs. AMG 487 and TAK-779

In a direct head-to-head radioligand competition binding assay using 125I-CXCL10 on human CXCR3-expressing cells, VUF 5834 exhibited an intermediate affinity (Ki = 158 nM) relative to the more potent AMG 487 (VUF10085; Ki = 20 nM) and the significantly weaker TAK-779 (Ki = 1.3 µM) [1]. This positions VUF 5834 as a moderate-affinity probe suitable for studies where high receptor occupancy may mask functional nuances.

CXCR3 antagonist radioligand binding Ki

Inverse Agonism Efficacy: Full Inverse Agonist Activity of VUF 5834 Contrasted with Partial Inverse Agonism of TAK-779

When evaluated on the constitutively active CXCR3 N3.35A mutant, VUF 5834 acts as a full inverse agonist, achieving maximal inhibition of basal PLC activity, in contrast to TAK-779 which exhibits only weak partial inverse agonism with an intrinsic activity of -0.42 ± 0.0 and an IC50 of 1.3 µM [1]. VUF 5834's full inverse agonism is shared with AMG 487 and VUF10132, but its specific IC50 falls within the range of 8 nM to 251 nM observed across this structural class [1].

inverse agonism constitutive activity CXCR3 N3.35A mutant

Species Selectivity Profile: Differential Affinity of VUF 5834 for Primate vs. Rodent CXCR3

VUF 5834 displays a consistent species-dependent affinity shift, showing approximately 4-fold lower binding affinity for rodent CXCR3 (mouse and rat) compared to primate CXCR3 (human and rhesus macaque) [1]. This contrasts sharply with TAK-779, which exhibits no species-dependent affinity differences [1]. The selectivity profile of VUF 5834 aligns with AMG 487 and NBI-74330, all of which preferentially bind primate CXCR3.

species selectivity primate CXCR3 rodent CXCR3 translational pharmacology

Functional Chemotaxis Inhibition: Comparative Potency of VUF 5834 and AMG 487

In a functional chemotaxis assay using human CXCR3-transfected L1.2 cells migrating toward CXCL10 (10 nM), VUF 5834 inhibited migration with a pIC50 of 5.8 ± 0.1 (IC50 ≈ 1.58 µM), while AMG 487 (VUF10085) achieved a pIC50 of 6.8 ± 0.2 (IC50 ≈ 158 nM) [1]. Both compounds completely inhibited migration at 10 µM, demonstrating that the 10-fold difference in binding affinity translates to a similar 10-fold difference in functional potency.

chemotaxis cell migration functional antagonism IC50

Chemical Scaffold Distinction: 4-Cyanophenyl Substitution as Key Pharmacophoric Feature

VUF 5834 features a 3-(4-cyanophenyl) substitution on the 3H-quinazolin-4-one core, a structural element that distinguishes it from closely related analogs. In contrast, the more potent AMG 487 incorporates a 3-(4-fluoro-3-(trifluoromethyl)phenyl)acetyl moiety, while NBI-74330 is built on a 3H-pyrido[2,3-d]pyrimidin-4-one scaffold [1]. SAR studies demonstrate that the 4-cyanophenyl group in VUF 5834 contributes to submicromolar affinity and full inverse agonism, but substitution with electron-withdrawing groups such as 4-fluoro-3-trifluoromethyl significantly enhances potency [2].

quinazolinone 4-cyanophenyl structure-activity relationship SAR

Evidence-Based Application Scenarios for VUF 5834 in CXCR3 Research and Drug Discovery


Reference Compound for Moderate-Affinity CXCR3 Antagonist Screening

Given its intermediate binding affinity (Ki = 158 nM) relative to high-potency antagonists like AMG 487 (Ki = 20 nM) and weak ligands like TAK-779 (Ki = 1.3 µM) [1], VUF 5834 serves as an ideal reference compound for establishing assay windows in radioligand binding and functional screens. Its submicromolar potency ensures robust signal without saturating the system, enabling reliable Z'-factor determination and assay validation.

Pharmacological Tool for Investigating CXCR3 Constitutive Activity and Inverse Agonism

As a full inverse agonist at the constitutively active CXCR3 N3.35A mutant [1], VUF 5834 is uniquely suited for studies probing basal receptor tone and the therapeutic relevance of inverse agonism in CXCR3-mediated pathologies. In contrast, TAK-779 (partial inverse agonist) cannot achieve full suppression of constitutive signaling [1], making VUF 5834 the preferred tool for complete receptor silencing experiments.

Lead Scaffold for Medicinal Chemistry Optimization of Quinazolinone CXCR3 Antagonists

VUF 5834 represents the parent 3H-quinazolin-4-one chemotype from which more potent clinical candidates (AMG 487, NBI-74330) were derived [1][2]. The 4-cyanophenyl substitution provides a validated pharmacophore that can be systematically modified to enhance affinity, selectivity, and pharmacokinetic properties. Procurement of VUF 5834 enables SAR studies to explore the chemical space around this privileged scaffold.

Species-Selective Probe for Primate vs. Rodent CXCR3 Pharmacology

The 4-fold lower affinity of VUF 5834 for rodent CXCR3 compared to primate CXCR3 [1] makes it a valuable tool for dissecting species-dependent receptor pharmacology. Researchers employing mouse or rat models of inflammation must account for this affinity shift when extrapolating in vitro data to in vivo dosing. Conversely, studies in non-human primate systems can leverage the compound's higher potency without correction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for VUF5834

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.